

Lignans from Piper kadsura: A Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: Kadsurenin B

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Introduction

Piper kadsura (Choisy) Ohwi, a perennial vine belonging to the Piperaceae family, has a long history of use in traditional Chinese medicine for treating conditions such as asthma and rheumatic arthritis. Modern phytochemical investigations have revealed that the stems and aerial parts of this plant are a rich source of lignans and neolignans. These phenolic compounds, formed by the dimerization of two C6-C3 phenylpropanoid units, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of lignans isolated from Piper kadsura, with a focus on their anti-inflammatory, anti-neuroinflammatory, cytotoxic, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Biological Activities of Lignans from Piper kadsura

Lignans isolated from Piper kadsura have demonstrated a wide spectrum of biological activities. The most extensively studied of these are their anti-inflammatory and anti-neuroinflammatory effects. Additionally, several lignans from this plant have exhibited promising cytotoxic activity against various cancer cell lines and notable antiviral activity, particularly against the hepatitis B virus. Other reported activities include anti-platelet aggregation, antioxidant, antifungal, and insecticidal effects.[1][2][3]

Anti-inflammatory and Anti-neuroinflammatory Activities

A significant number of lignans from *Piper kadsura* have been evaluated for their ability to modulate inflammatory responses. These compounds have shown potent inhibition of key inflammatory mediators, including reactive oxygen species (ROS) and nitric oxide (NO).^{[4][5]}

Table 1: Anti-inflammatory and Anti-neuroinflammatory Activities of Lignans from *Piper kadsura*

Compound	Assay	Cell Line/System	IC50 (μM)	Reference(s)
Piperkadsin A	Inhibition of PMA-induced ROS production	Human polymorphonuclear neutrophils	4.3 ± 1.0	[4]
Piperkadsin B	Inhibition of PMA-induced ROS production	Human polymorphonuclear neutrophils	12.2 ± 3.2	[4]
Futoquinol	Inhibition of PMA-induced ROS production	Human polymorphonuclear neutrophils	13.1 ± 5.3	[4]
Futoquinol	Inhibition of LPS-induced NO production	BV-2 microglia	16.8	[5]
Piperkadsin C	Inhibition of LPS-induced NO production	BV-2 microglia	14.6	[5]
Kadsurenone	Platelet-Activating Factor (PAF) receptor antagonist	-	-	[1]
Kadsuketanone A	Reduction of LPS-induced PGE2 production	Microglia	-	[1]

Cytotoxic Activity

Several lignans from *Piper kadsura* and the closely related genus *Kadsura* have been investigated for their cytotoxic effects against a range of human cancer cell lines.

Table 2: Cytotoxic Activities of Lignans from Piper and Kadsura Species

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference(s)
Heilaohulignan C	HepG-2	Liver Cancer	9.92	
Heilaohulignan C	BGC-823	Gastric Cancer	16.75	
Heilaohulignan C	HCT-116	Colon Cancer	16.59	
Kadsuralignan I	HepG-2	Liver Cancer	21.72	
Longipedunin B	HepG-2	Liver Cancer	18.72	

Antiviral Activity

Certain lignans from *Piper kadsura* have been shown to possess antiviral properties, with notable activity against the hepatitis B virus (HBV).

Table 3: Anti-Hepatitis B Virus (HBV) Activity of Lignans from Piper kadsura

Compound	Target	Inhibition	Reference(s)
Futoquinol	HBsAg and HBeAg secretion	Effective	
(-)-Galbelgin	HBsAg and HBeAg secretion	Effective	
meso-Galgravin	HBsAg and HBeAg secretion	Effective	
Piperenone	HBeAg secretion	Effective at high concentrations	

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of lignans from *Piper kadsura*.

Inhibition of PMA-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils

This assay assesses the ability of a compound to inhibit the production of ROS in human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA).

Materials:

- Freshly isolated human polymorphonuclear neutrophils
- Phorbol 12-myristate 13-acetate (PMA)
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
- Phosphate-buffered saline (PBS)
- RPMI 1640 medium
- Test lignan compounds
- Flow cytometer

Procedure:

- **Neutrophil Isolation:** Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- **Cell Preparation:** Wash the isolated neutrophils twice with PBS and resuspend them in RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
- **DCFH-DA Staining:** Prepare a working solution of DCFH-DA at a final concentration of 5–10 μM in PBS. Add the DCFH-DA solution to the neutrophil suspension and incubate for 20–30 minutes at 37°C in the dark.

- **Compound Incubation:** Following staining, wash the cells to remove excess DCFH-DA and resuspend them in RPMI 1640 medium. Add the test lignan compounds at various concentrations to the cell suspension and incubate for a specified period.
- **Stimulation:** Induce ROS production by adding PMA to the cell suspension.
- **Flow Cytometry Analysis:** After incubation with PMA, immediately analyze the fluorescence of the cells using a flow cytometer. The increase in fluorescence intensity corresponds to the level of intracellular ROS.
- **Data Analysis:** Compare the fluorescence intensity of cells treated with the lignan compounds to that of the PMA-stimulated control to determine the percentage of inhibition.

Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

- RAW 264.7 macrophage cells
- Lipopolysaccharide (LPS)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal bovine serum (FBS)
- Penicillin-streptomycin solution
- Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite standard solution
- Test lignan compounds

- 96-well culture plates
- Microplate reader

Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- **Compound Treatment:** Replace the culture medium with fresh medium containing the test ligand compounds at various concentrations and incubate for a specified period.
- **LPS Stimulation:** Add LPS (final concentration, e.g., 1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
- **Griess Assay:** After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.
- **Absorbance Measurement:** Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Target cancer cell lines
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

- Dimethyl sulfoxide (DMSO) or other suitable solvent
- Complete cell culture medium
- Test lignan compounds
- 96-well culture plates
- Microplate reader

Procedure:

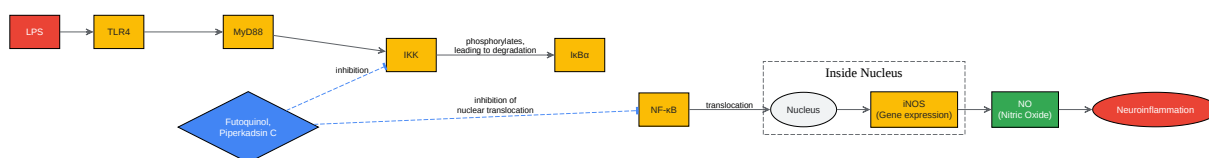
- **Cell Seeding:** Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test lignan compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution (final concentration, e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The biological activities of lignans from *Piper kadsura* are mediated through their interaction with various cellular signaling pathways.

Inhibition of Inflammatory Pathways in Microglia

Lignans such as futoquinol and piperkadsin C exert their anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells. This inhibition is often associated with the modulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

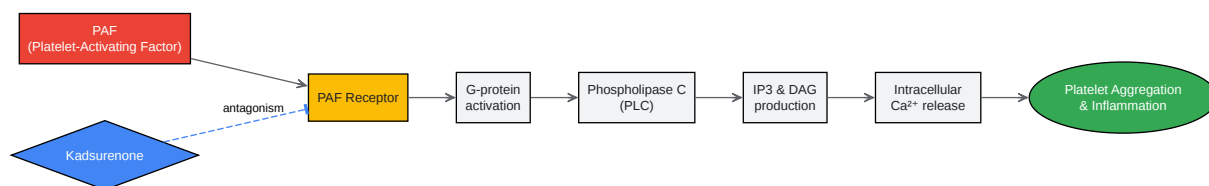


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Caption: Inhibition of the NF- κ B pathway by Piper kadsura lignans.

Antagonism of the Platelet-Activating Factor (PAF) Receptor

Kadsurenone, a prominent lignan from Piper kadsura, is a known antagonist of the Platelet-Activating Factor (PAF) receptor. By blocking this receptor, kadsurenone can inhibit PAF-induced platelet aggregation and inflammatory responses.



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Caption: Kadsurenone antagonism of the PAF receptor signaling pathway.

Conclusion

The lignans isolated from Piper kadsura represent a promising class of natural products with a diverse range of biological activities. Their potent anti-inflammatory, anti-neuroinflammatory, cytotoxic, and antiviral effects, coupled with their interactions with key signaling pathways such as NF- κ B and PAF receptor signaling, highlight their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the pharmacological potential of these fascinating molecules. Further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy.

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